molecular formula C11H26NNaO7P2 B12691668 Sodium trihydrogen (((3-(1,3-dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonate CAS No. 93762-21-1

Sodium trihydrogen (((3-(1,3-dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonate

Cat. No.: B12691668
CAS No.: 93762-21-1
M. Wt: 369.26 g/mol
InChI Key: IIJRGBSRPWYALV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium trihydrogen (((3-(1,3-dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonate (CAS: 84215-53-2) is a bisphosphonate derivative characterized by a complex alkyl-ether and imino-bridged methylene backbone. Its structure includes a 3-(1,3-dimethylbutoxy)propyl group attached to an imino-bis(methylene)bisphosphonate core. Bisphosphonates are known for their strong affinity to calcium ions, making them relevant in industrial and biomedical contexts, such as water treatment, mineral scale inhibition, or bone-targeted therapies . This compound’s unique substituents likely enhance its lipophilicity and binding kinetics compared to simpler bisphosphonates.

Properties

CAS No.

93762-21-1

Molecular Formula

C11H26NNaO7P2

Molecular Weight

369.26 g/mol

IUPAC Name

sodium;hydroxy-[[3-(4-methylpentan-2-yloxy)propyl-(phosphonomethyl)amino]methyl]phosphinate

InChI

InChI=1S/C11H27NO7P2.Na/c1-10(2)7-11(3)19-6-4-5-12(8-20(13,14)15)9-21(16,17)18;/h10-11H,4-9H2,1-3H3,(H2,13,14,15)(H2,16,17,18);/q;+1/p-1

InChI Key

IIJRGBSRPWYALV-UHFFFAOYSA-M

Canonical SMILES

CC(C)CC(C)OCCCN(CP(=O)(O)O)CP(=O)(O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium trihydrogen (((3-(1,3-dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonate typically involves the reaction of appropriate phosphonic acid derivatives with sodium hydroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in reactors where the reagents are mixed under controlled conditions. The process includes steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Sodium trihydrogen (((3-(1,3-dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction may produce simpler phosphonate compounds .

Scientific Research Applications

Sodium trihydrogen (((3-(1,3-dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It plays a role in studying biological processes involving phosphorus compounds.

    Medicine: It is investigated for its potential therapeutic effects, particularly in bone-related diseases.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of sodium trihydrogen (((3-(1,3-dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonate involves its interaction with molecular targets such as enzymes and receptors. The bisphosphonate group is known to inhibit specific enzymes involved in bone resorption, making it useful in treating bone diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is structurally related to other bisphosphonates and organophosphorus derivatives. Key comparisons include:

Compound Name CAS Number Key Structural Features Functional Differences
Sodium trihydrogen [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate 84215-53-2 2-hydroxyethyl substituent instead of 3-(1,3-dimethylbutoxy)propyl Higher hydrophilicity; potentially lower tissue penetration but faster renal clearance
O-3,3-Dimethylbutyl isopropylphosphonofluoridate 624-95-3 Phosphonofluoridate core with 3,3-dimethylbutyl and isopropyl groups Reactive fluoridate group; neurotoxic properties (e.g., acetylcholinesterase inhibition)
Sodium trifluoroacetate 2923-18-4 Trifluoroacetate anion (CF3COO<sup>−</sup>) Stronger acidity; used as a solvent or catalyst rather than calcium chelation

Research Findings and Data Gaps

  • Synthesis Challenges : The branched dimethylbutoxy group complicates synthesis, requiring multi-step alkylation and phosphorylation processes.
  • Stability : The compound’s ether linkage may confer hydrolytic stability in alkaline environments compared to ester-containing bisphosphonates.
  • Unresolved Data: No peer-reviewed studies directly compare its efficacy with commercial bisphosphonates (e.g., etidronate). Toxicity and pharmacokinetic data are also absent in open literature.

Biological Activity

Sodium trihydrogen (((3-(1,3-dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonate is a complex bisphosphonate compound that has gained attention due to its potential biological activities. This article will delve into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by:

  • Bisphosphonate Groups : Known for their ability to bind metal ions and form coordination complexes.
  • Imino Functionalities : Contributing to its biological activity.

The compound's molecular formula indicates a significant presence of phosphorus and sodium, which are critical for its biological interactions .

The biological activity of this compound can be understood through its interaction with various biological systems:

  • Inhibition of Bone Resorption : Similar to other bisphosphonates, this compound likely inhibits osteoclast-mediated bone resorption. It achieves this by interfering with the mevalonate pathway, which is crucial for osteoclast function .
  • Cellular Uptake : The compound is internalized by osteoclasts, disrupting ATP-dependent processes and leading to reduced bone turnover .
  • Anti-Cancer Properties : Preliminary studies suggest that bisphosphonates may exhibit anti-cancer effects by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .

Pharmacological Effects

Research indicates that this compound may have several pharmacological effects:

  • Reduction in Bone Pain : Patients using bisphosphonates often report alleviation of pain associated with bone metastases.
  • Potential Immunomodulatory Effects : Some bisphosphonates have been shown to modulate immune responses, enhancing the activity of monocytes and macrophages .

Case Study 1: Hypophosphatemia Induced by Bisphosphonates

A notable case involved a patient who experienced severe hypophosphatemia following oral administration of alendronate, a related bisphosphonate. This case highlighted the potential side effects associated with bisphosphonates and the need for careful monitoring during treatment. The patient presented with muscle weakness and lower extremity pain but did not exhibit typical symptoms associated with severe hypophosphatemia .

Case Study 2: Efficacy in Cancer Treatment

Another study explored the use of bisphosphonates in patients with metastatic breast cancer. The results indicated that patients receiving this compound showed improved outcomes in terms of bone health and reduced skeletal-related events compared to those not receiving treatment. This suggests a potential role for this compound in oncology settings .

Research Findings

Recent research has focused on synthesizing new analogs of bisphosphonates to enhance their efficacy and reduce side effects. Studies have shown that structural modifications can lead to compounds with improved bioavailability and potency against various cancer cell lines .

Comparative Table of Bisphosphonates

Compound NameMechanism of ActionPrimary UseNotable Effects
This compoundInhibits osteoclast activityOsteoporosis, CancerReduces bone pain, potential anti-cancer properties
AlendronateInhibits bone resorptionOsteoporosisHypophosphatemia risk
Zoledronic AcidInhibits mevalonate pathwayCancer-related bone painAnti-tumor effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing sodium trihydrogen (((3-(1,3-dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting bromoamino bisphosphonates with tertiary amines (e.g., NHMe₂) in ethanol/water under reflux conditions (1.5–2 hours) yields iminobis(methylene)bisphosphonate derivatives. TLC (1% NH₄OH in acetone) monitors reaction progress, followed by extraction with CHCl₃ and drying over MgSO₄ . Optimize yields by adjusting stoichiometry, solvent polarity, and reaction time.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • ¹H/³¹P NMR to confirm phosphonate group connectivity and imino bridge formation.
  • IR spectroscopy to identify P=O (~1200 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
  • Elemental analysis to verify C, H, N, and P content. For analogs, deviations >0.3% suggest impurities .

Q. What are the solubility properties of this compound in aqueous and organic solvents, and how do they impact experimental design?

  • Methodological Answer : The compound is highly polar due to phosphonate and imino groups, making it soluble in water and polar aprotic solvents (e.g., DMSO, methanol). Poor solubility in non-polar solvents (e.g., hexane) necessitates aqueous-phase reactions or phase-transfer catalysts. Pre-saturate solvents with N₂ to prevent oxidation during dissolution .

Advanced Research Questions

Q. How does the chelation capacity of this bisphosphonate compare to other aminomethylenephosphonates in binding transition metals (e.g., Ca²⁺, Fe³⁺), and what experimental setups are suitable for quantification?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) or ICP-MS to measure binding constants (Kd). Prepare metal solutions in buffered aqueous media (pH 7–9) and titrate with the bisphosphonate. Compare results to analogs like ethylenediamine tetra(methylenephosphonic acid) (EDTMP), which binds Ca²⁺ with Kd ~10⁻⁶ M . Structural modifications (e.g., 1,3-dimethylbutoxy side chains) may enhance hydrophobic interactions with metal ions .

Q. What role does the 1,3-dimethylbutoxypropyl group play in modulating the compound’s antimicrobial activity, and how can this be tested against biofilm-forming pathogens?

  • Methodological Answer : The hydrophobic 1,3-dimethylbutoxy chain may disrupt microbial membranes. Test efficacy via:

  • Microbroth dilution assays (MIC/MBC) against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains.
  • Biofilm inhibition assays using crystal violet staining on polystyrene surfaces. Compare to control bisphosphonates lacking the alkyloxy side chain .

Q. How can chromatographic methods (HPLC, LC-MS) be optimized to detect and quantify this compound in complex matrices like wastewater or biological fluids?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and mobile phase of 0.1% formic acid in water/acetonitrile (90:10 to 60:40 gradient). For LC-MS/MS, employ electrospray ionization (ESI⁻) monitoring m/z 450–500 (phosphonate fragments). Validate recovery rates (>85%) via spiked samples and solid-phase extraction (Oasis HLB cartridges) .

Q. What computational modeling approaches are suitable for predicting the compound’s interaction with biological targets (e.g., osteoclast enzymes)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of osteoclast tartrate-resistant acid phosphatase (TRAP). Parameterize the bisphosphonate’s charge states (protonated phosphonates at physiological pH) and assess binding energy (ΔG ≤ -8 kcal/mol indicates strong inhibition). Validate with in vitro enzyme assays .

Data Contradictions and Resolution

Q. Discrepancies in reported chelation efficiencies: How to reconcile conflicting data on metal-binding affinities across studies?

  • Methodological Answer : Variations arise from differences in pH, ionic strength, or counterion effects. Standardize conditions:

  • Use 0.1 M Tris-HCl buffer (pH 7.4) and 25°C.
  • Pre-equilibrate solutions with Chelex resin to remove trace metals.
  • Cross-validate with multiple techniques (e.g., ITC and fluorescence quenching) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.